molecular formula C19H22Cl2N4O4S B2819759 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1185074-94-5

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2819759
CAS No.: 1185074-94-5
M. Wt: 473.37
InChI Key: OEPAAKRLOWOOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzothiazole, isoxazole, and morpholine moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole intermediate can be synthesized through the reaction of 4-methoxyaniline with carbon disulfide and chlorine, followed by cyclization with sulfur and subsequent chlorination. The isoxazole intermediate is prepared by reacting 3-methyl-2-butanone with hydroxylamine hydrochloride to form the isoxazole ring.

The final coupling reaction involves the condensation of the benzothiazole and isoxazole intermediates with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction mixture is then purified through recrystallization to obtain the desired product as a hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown its efficacy in inhibiting specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides

Uniqueness

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE stands out due to its unique combination of benzothiazole, isoxazole, and morpholine moieties. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S.ClH/c1-12-11-14(22-28-12)18(25)24(6-5-23-7-9-27-10-8-23)19-21-16-15(26-2)4-3-13(20)17(16)29-19;/h3-4,11H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPAAKRLOWOOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.